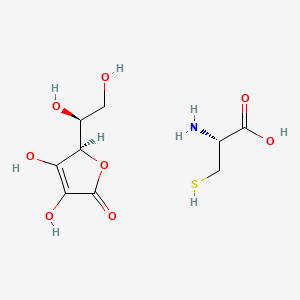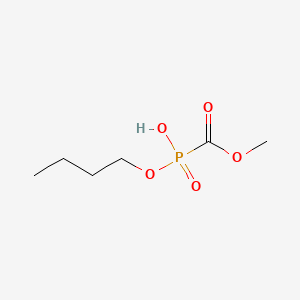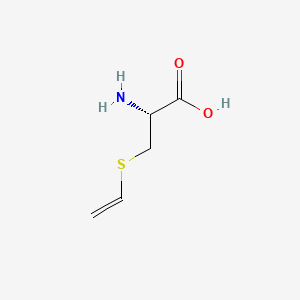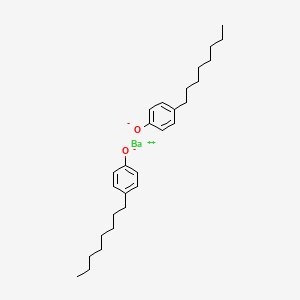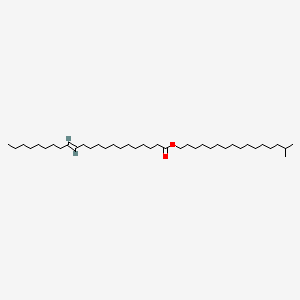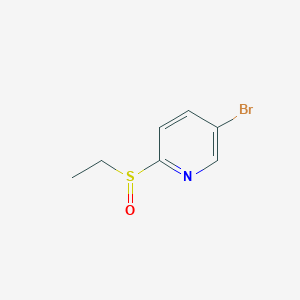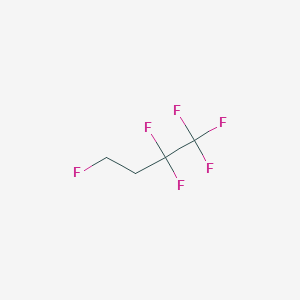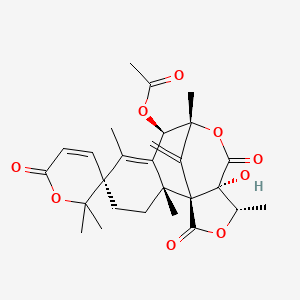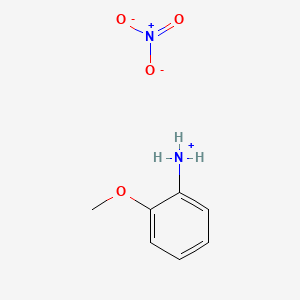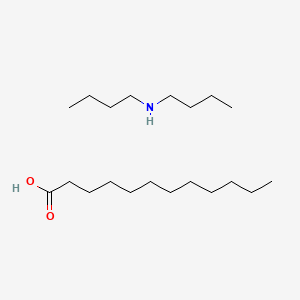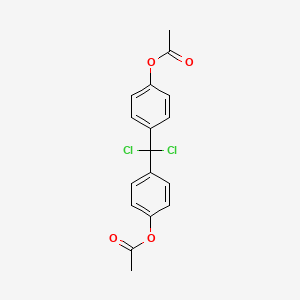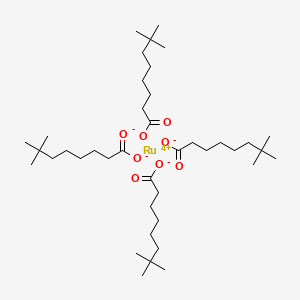
Neodecanoic acid, ruthenium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodecanoic acid, ruthenium salt is a coordination compound formed by the reaction of neodecanoic acid with ruthenium. Neodecanoic acid is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂, known for its high hydrophobicity and stability . Ruthenium, a rare transition metal, is part of the platinum group and is known for its catalytic properties . The combination of these two components results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, ruthenium salt typically involves the reaction of neodecanoic acid with a ruthenium precursor, such as ruthenium trichloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as: [ \text{RuCl}3 + 3 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Ru(C}{10}\text{H}{20}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process includes purification steps such as recrystallization and filtration to remove impurities and obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the neodecanoic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Solvents: Organic solvents such as dichloromethane, toluene.
Major Products Formed:
Oxidation Products: Ruthenium tetroxide.
Reduction Products: Lower oxidation state ruthenium complexes.
Substitution Products: Ruthenium complexes with different ligands.
Scientific Research Applications
Neodecanoic acid, ruthenium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of neodecanoic acid, ruthenium salt involves the interaction of the ruthenium center with molecular targets. In catalytic applications, the ruthenium center facilitates the transfer of electrons, enabling various chemical transformations. In biological applications, the ruthenium center can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .
Comparison with Similar Compounds
Ruthenium Tetroxide: A highly reactive oxidizing agent used in organic synthesis.
Ruthenium(II)–arene Complexes: Known for their anticancer properties and different mechanisms of action compared to neodecanoic acid, ruthenium salt.
Uniqueness: this compound is unique due to the combination of the hydrophobic and stable neodecanoic acid with the versatile catalytic properties of ruthenium. This combination results in a compound with enhanced stability, making it suitable for various industrial and research applications.
Properties
CAS No. |
93894-43-0 |
|---|---|
Molecular Formula |
C40H76O8Ru |
Molecular Weight |
786.1 g/mol |
IUPAC Name |
7,7-dimethyloctanoate;ruthenium(4+) |
InChI |
InChI=1S/4C10H20O2.Ru/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |
InChI Key |
OQYWOWSYGXZKRJ-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ru+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


